molecular formula C10H14O2 B7862517 2-(3-Methoxyphenyl)-2-propanol CAS No. 55311-42-7

2-(3-Methoxyphenyl)-2-propanol

Cat. No. B7862517
Key on ui cas rn: 55311-42-7
M. Wt: 166.22 g/mol
InChI Key: AIJGZNWGLXPXLF-UHFFFAOYSA-N
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Patent
US09090651B2

Procedure details

A flame-dried 25 mL R.B. flask equipped with a reflux condenser was charged, under argon, with 3-methoxyacetophenone (1 g, 6.66 mmol) at 0° C. Methylmagnesium iodide in diethylether (4.4 mL, 13.3 mmol, 3M) was then added. The reaction mixture was brought to reflux for 60 min and then cool down to 0° C. and quenched with successive addition of water (5 mL) and saturated ammonium chloride (25 mL). The mixture was extracted with diethyl ether (3×20 mL), the organic extracts were washed successively with 20% sodium bisulfite and saturated sodium bicarbonate, dried, filtered and concentrated. Purification by flash chromatography, using 15% acetone in hexanes, yields propan-2-ol (0.832 g, 75%). 1H NMR (400 MHz, acetone-d6) δ: 1.51 (s, 6H), 3.79 (s, 3H), 6.77 (d, 1H, J=8.1 Hz), 7.07 (d, 1H, J=7.7 Hz), 7.13 (s, 1H), 7.22 (t, 1H, J=7.9 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[CH:5]=1)=[O:3].[CH3:12][Mg]I.C(OCC)C>>[CH3:11][O:10][C:6]1[CH:5]=[C:4]([C:2]([OH:3])([CH3:12])[CH3:1])[CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]I
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
quenched with successive addition of water (5 mL) and saturated ammonium chloride (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (3×20 mL)
WASH
Type
WASH
Details
the organic extracts were washed successively with 20% sodium bisulfite and saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
CUSTOM
Type
CUSTOM
Details
yields propan-2-ol (0.832 g, 75%)

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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